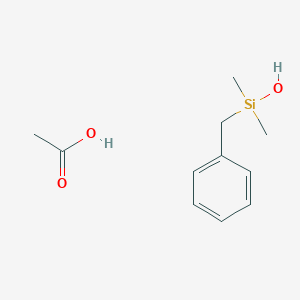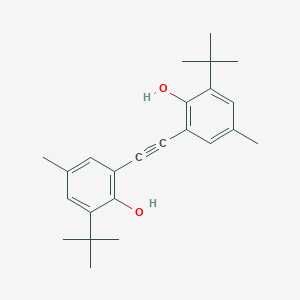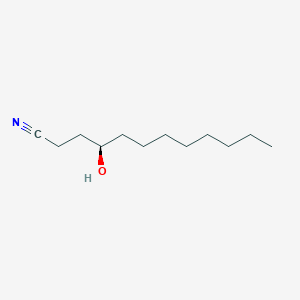
Acetic acid;benzyl-hydroxy-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;benzyl-hydroxy-dimethylsilane is a compound that combines the properties of acetic acid and benzyl-hydroxy-dimethylsilane Acetic acid is a simple carboxylic acid known for its use in vinegar, while benzyl-hydroxy-dimethylsilane is a silane compound with a benzyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;benzyl-hydroxy-dimethylsilane typically involves the reaction of benzyl chloride with dimethylchlorosilane in the presence of a base, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and yield. The final product is typically purified through distillation or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;benzyl-hydroxy-dimethylsilane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl ketone or benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;benzyl-hydroxy-dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of acetic acid;benzyl-hydroxy-dimethylsilane involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and silane groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl alcohol: Similar structure but lacks the silane group.
Dimethylchlorosilane: Contains the silane group but lacks the benzyl and hydroxyl groups.
Benzyl chloride: Contains the benzyl group but lacks the hydroxyl and silane groups.
Uniqueness
Acetic acid;benzyl-hydroxy-dimethylsilane is unique due to the presence of both the benzyl and silane groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
71958-71-9 |
|---|---|
Molekularformel |
C11H18O3Si |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
acetic acid;benzyl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C9H14OSi.C2H4O2/c1-11(2,10)8-9-6-4-3-5-7-9;1-2(3)4/h3-7,10H,8H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
FIAFWZJIPCRGIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C[Si](C)(CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)

![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)




![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)





